molecular formula C18H16ClN3O6S2 B2913983 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 886909-05-3

3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2913983
CAS No.: 886909-05-3
M. Wt: 469.91
InChI Key: MQTZIEGGSIRJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and at position 2 with a propanamide linker bearing a 4-chlorobenzenesulfonyl moiety.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6S2/c1-29(24,25)15-4-2-3-12(11-15)17-21-22-18(28-17)20-16(23)9-10-30(26,27)14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTZIEGGSIRJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzenesulfonyl chloride and 3-methanesulfonylphenyl hydrazine, which are then reacted under controlled conditions to form the desired product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₁₉H₁₆ClN₃O₆S₂ ~505.9* 4-Chlorobenzenesulfonyl, 3-methanesulfonylphenyl N/A
3-((4-Chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)propanamide C₁₉H₁₈ClN₃O₄S₂ 451.9 4-Chlorobenzenesulfonyl, phenylthioethyl
N-(4-(1,3-Benzothiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide C₂₄H₁₆ClN₅O₂S₃ 549.1 Benzothiazole, thiazolo-triazole hybrid, 4-chlorophenyl
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₂H₁₂ClN₅O₃S₂ 373.8 Chloro-propanamide, 5-methyl-thiadiazole
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.4 4-Methylphenyl-oxadiazole, thiazole

Key Observations :

  • The target compound uniquely combines two sulfonyl groups (4-chlorobenzenesulfonyl and methanesulfonylphenyl), enhancing its electron-withdrawing character compared to analogs with single sulfonyl or thioether groups .
  • Heterocyclic variations (e.g., thiazolo-triazole in vs. oxadiazole in the target) influence solubility and binding affinity .

Physicochemical Properties

  • The target’s dual sulfonyl groups may increase crystallinity and melting point.
  • Spectroscopic Data :
    • IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) dominate in the target and analogs .
    • NMR : Aromatic protons in the 3-methanesulfonylphenyl group (target) would resonate downfield (~7.5–8.5 ppm) compared to alkylthio substituents (~6.5–7.5 ppm) .

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic molecule that incorporates multiple functional groups, including sulfonamide and oxadiazole moieties. These structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article aims to provide a detailed overview of the biological activity associated with this compound, including data tables, case studies, and research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H17ClN4O6S2
  • Molecular Weight : 532.97 g/mol

Structural Features

The compound consists of:

  • A sulfonamide group , which is known for its antibacterial properties.
  • An oxadiazole ring , often associated with anticancer and anti-inflammatory activities.
  • A benzamide derivative , which has been widely studied for various pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0G2/M arrest
Compound BA54910.0Apoptosis induction
Compound CSW4807.5Caspase activation

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory effects. Sulfonamides have been used in the treatment of various inflammatory conditions due to their ability to inhibit certain enzymes involved in the inflammatory response.

Antimicrobial Activity

Similar sulfonamide compounds have demonstrated antimicrobial properties against a range of bacteria. The presence of the benzene sulfonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls.

Case Study 1: In Vitro Evaluation

In a study evaluating the biological activity of related oxadiazole compounds, researchers synthesized several derivatives and tested their efficacy against human cancer cell lines (MCF-7, A549, SW480). The results indicated that modifications at the benzene ring significantly influenced anticancer activity, with some compounds achieving IC50 values as low as 5 µM .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to understand how different substituents on the oxadiazole ring affect biological activity. It was found that introducing electron-withdrawing groups enhanced cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.